2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide
Description
This compound features a 4-amino-1,2,4-triazole core substituted at position 5 with a 4-methoxyphenyl group and at position 3 with a sulfanyl-linked acetamide moiety. The acetamide is further functionalized with a 2,3-dichlorophenyl group. Such structural attributes position it within a broader class of triazole-based acetamides studied for diverse pharmacological activities, including anti-inflammatory, antiviral, and anti-exudative effects .
Properties
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5O2S/c1-26-11-7-5-10(6-8-11)16-22-23-17(24(16)20)27-9-14(25)21-13-4-2-3-12(18)15(13)19/h2-8H,9,20H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEUBMQATDPCLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : CHNOS
- Molecular Weight : 280.31 g/mol
- IUPAC Name : this compound
Biological Activity Overview
-
Antimicrobial Activity
- The 1,2,4-triazole scaffold has been extensively studied for its antibacterial and antifungal properties. Compounds containing this structure have shown effectiveness against a range of pathogens including Staphylococcus aureus and Escherichia coli .
- In vitro studies indicate that triazole derivatives can exhibit Minimum Inhibitory Concentrations (MICs) ranging from 0.046 to 3.11 μM against various strains of bacteria .
-
Anticancer Properties
- Research has demonstrated that triazole derivatives possess significant anticancer activity. For instance, compounds similar to the one in focus have shown inhibition growth percentages (IGP) in the NCI-60 human tumor cell lines screen .
- Specifically, moderate cytostatic activity was observed in breast cancer cell lines with IGP values reaching up to 23% .
- Antiviral and Antiparasitic Effects
The biological activity of triazole derivatives is often attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Many triazoles act as enzyme inhibitors by binding to active sites or altering enzyme conformation.
- DNA Interaction : Some compounds can intercalate into DNA or inhibit topoisomerases, disrupting replication and transcription processes in microbial cells.
Case Study 1: Antimicrobial Activity
A study by Barbuceanu et al. synthesized mercapto-1,2,4-triazoles and evaluated their antibacterial efficacy against multiple strains including Bacillus cereus and Pseudomonas aeruginosa. One compound exhibited an MIC of 8 μg/mL against B. cereus, showcasing the potential of triazole derivatives in treating bacterial infections .
Case Study 2: Anticancer Evaluation
In a study assessing the anticancer potential of various triazole derivatives against the NCI-60 panel, certain compounds demonstrated significant growth inhibition in breast cancer cell lines (MCF7), indicating their potential as chemotherapeutic agents .
Data Table: Biological Activities of Triazole Derivatives
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
Anticancer Activity
Research indicates that triazole derivatives can inhibit the proliferation of cancer cells. For example:
- Mechanisms of Action :
- Inhibition of Cell Proliferation : Disruption of the cell cycle.
- Induction of Apoptosis : Promotion of programmed cell death.
- Targeting Metabolic Pathways : Inhibition of enzymes critical for tumor growth.
A study published in the Journal of Medicinal Chemistry demonstrated significant cytotoxicity against various cancer cell lines, particularly those resistant to conventional therapies. Specific IC values were noted for breast (MCF-7) and colon (HCT-116) cancer cells, indicating moderate to high efficacy against these types .
Antiviral Properties
Triazole derivatives have shown potential as antiviral agents. The compound may inhibit viral replication by targeting specific enzymes involved in the viral life cycle. Notably, sulfanyltriazoles have demonstrated effectiveness against HIV strains resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs), suggesting their utility in developing antiviral therapies.
Antimicrobial Effects
The presence of the sulfanyl group enhances the compound's ability to penetrate microbial membranes, leading to antimicrobial activity against various pathogens. This characteristic positions it as a potential candidate for treating infections caused by resistant microorganisms.
Study 1: Anticancer Screening
A comprehensive study evaluated several triazole derivatives for anticancer activity. The findings revealed that modifications in the triazole structure significantly influenced biological activity. The introduction of methoxy groups improved solubility and bioavailability, enhancing anticancer efficacy .
Study 2: Antiviral Efficacy
Research focusing on the antiviral properties of triazole derivatives against HIV indicated that structural modifications could improve efficacy against resistant strains. This highlights the importance of structure-activity relationship (SAR) studies in optimizing lead compounds for drug development .
Study 3: Structure-Activity Relationship (SAR)
A detailed SAR analysis demonstrated that substitutions on the triazole ring significantly influenced biological activity. For instance, introducing methoxy groups improved solubility and bioavailability, leading to enhanced anticancer efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
Key structural variations among analogs include substitutions on the triazole ring (position 4 and 5) and the acetamide-linked aryl group. These modifications influence physicochemical properties (e.g., logP, solubility) and biological interactions. Below is a comparative analysis:
Physicochemical and Pharmacokinetic Insights
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxy group (target compound) increases electron density and solubility compared to chloro () or phenyl () substituents.
- Hydrogen Bonding: The 4-amino group on the triazole facilitates hydrogen bonding in enzyme active sites (e.g., reverse transcriptase in ). Hydroxyphenyl (AM33) and methoxyphenyl (target) substituents may further stabilize interactions via polar contacts .
- Biological Activity: Anti-Exudative Effects: Furan-substituted analogs () showed 40–60% inhibition of edema in murine models, comparable to diclofenac. The target compound’s methoxyphenyl group may enhance activity due to improved solubility . Antiviral Potential: AM33 () exhibited nanomolar inhibition of HIV-1 reverse transcriptase. The dichlorophenyl group in the target compound could mimic hydrophobic binding pockets in viral enzymes .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide?
- Methodological Answer : The synthesis typically involves sequential nucleophilic substitution and coupling reactions. For example, triazole-thiol intermediates can be prepared by reacting 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with chloroacetyl chloride under basic conditions (e.g., triethylamine in dioxane). Subsequent coupling with 2,3-dichloroaniline derivatives is performed in polar aprotic solvents like DMF. Reaction progress should be monitored via TLC or HPLC, and purification achieved via recrystallization (e.g., ethanol-DMF mixtures) .
Q. How is the structural characterization of this compound validated?
- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry. For related triazole-acetamide derivatives, single-crystal diffraction data (e.g., bond lengths, angles, and torsion angles) are collected using Cu-Kα radiation. Computational validation via density functional theory (DFT) can supplement experimental data by comparing optimized geometries with crystallographic results .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodological Answer :
- Step 1 : Synthesize analogs with systematic substitutions (e.g., replacing the 4-methoxyphenyl group with halogens or electron-withdrawing groups).
- Step 2 : Evaluate anti-exudative, anticancer, or antimicrobial activity using standardized assays (e.g., carrageenan-induced edema models for anti-inflammatory activity).
- Step 3 : Correlate substituent electronic properties (Hammett σ values) or steric parameters with bioactivity using multivariate regression analysis. Evidence from similar compounds shows that electron-donating groups on the phenyl ring enhance anti-inflammatory efficacy .
Q. What computational strategies are employed to predict reactivity and metabolic stability?
- Methodological Answer :
- Quantum Mechanical Calculations : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) for predicting electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) Simulations : Simulate interactions with cytochrome P450 enzymes to assess metabolic pathways.
- Machine Learning : Train models on PubChem datasets to predict solubility and permeability (e.g., using molecular descriptors like LogP and topological polar surface area) .
Q. How can contradictions in pharmacological data (e.g., varying IC50 values across studies) be resolved?
- Methodological Answer :
- Step 1 : Standardize assay protocols (e.g., cell line viability assays using identical passage numbers and incubation times).
- Step 2 : Validate compound purity via NMR and LC-MS to rule out batch variability.
- Step 3 : Employ meta-analysis to identify outliers. For example, discrepancies in cytotoxicity may arise from differences in cell membrane permeability, which can be tested using artificial membrane assays (PAMPA) .
Q. What challenges arise in formulating this compound for in vivo studies, and how are they addressed?
- Methodological Answer :
- Challenge 1 : Poor aqueous solubility.
- Solution : Use co-solvents (e.g., PEG-400) or nanoemulsion techniques.
- Challenge 2 : Metabolic instability.
- Solution : Prodrug derivatization (e.g., esterification of the acetamide group) or CYP450 inhibition.
- Safety : Refer to safety data sheets (SDS) for handling guidelines, including PPE requirements and first-aid measures for dermal/ocular exposure .
Data Contradiction Analysis Example
| Study | Reported IC50 (μM) | Assay Conditions | Potential Confounders |
|---|---|---|---|
| A (2023) | 0.45 ± 0.12 | MCF-7 cells, 48h | DMSO concentration (0.1%) |
| B (2024) | 1.20 ± 0.30 | MDA-MB-231, 72h | Serum-free medium |
Resolution : Divergent results may stem from cell-line-specific sensitivity or serum starvation-induced stress. Repeating assays under unified conditions (e.g., 10% FBS, 48h incubation) is recommended .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
